Hapalindole A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hapalindole A is an indole alkaloid belonging to the hapalindole family, which is primarily produced by cyanobacteria. This compound is characterized by its unique structure that includes an isonitrile functional group, contributing to its diverse biological activities. Hapalindole A is part of a larger class of natural products known for their complex polycyclic ring systems and significant pharmacological properties, including anticancer and antimicrobial effects. The structural framework of hapalindole A consists of a bicyclic core with additional functional groups that facilitate its interaction with biological targets .

The chemical reactivity of hapalindole A is influenced by its polycyclic structure and the presence of various functional groups. Key reactions include:

- Cyclization Reactions: Hapalindole A can undergo cyclization, often catalyzed by specific enzymes in the biosynthetic pathway, leading to the formation of various derivatives such as fischerindoles and ambiguines .

- Functional Group Transformations: The isonitrile group in hapalindole A allows for diverse modifications, including nucleophilic additions and substitutions, which can yield compounds with altered biological activities .

- Enzymatic Reactions: Enzymes such as methyltransferases and oxygenases play crucial roles in modifying hapalindole A and its derivatives, enhancing their structural diversity and potential bioactivity .

Hapalindole A exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Anticancer Activity: Studies have shown that hapalindole A possesses significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties: The compound has demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant pathogens .

- Neuroprotective Effects: Preliminary research indicates that hapalindole A may offer neuroprotective benefits, although more studies are needed to fully understand its mechanisms and efficacy in this area .

The synthesis of hapalindole A can be achieved through several methods, including:

- Natural Extraction: The primary source of hapalindole A is cyanobacteria, from which it can be isolated through extraction methods involving organic solvents .

- Total Synthesis: Synthetic approaches have been developed to produce hapalindole A in the laboratory. Notable methods include:

Hapalindole A has potential applications across various fields:

- Pharmaceutical Development: Given its anticancer and antimicrobial properties, there is significant interest in developing hapalindole A as a lead compound for new drug formulations .

- Biotechnology: Its unique biosynthetic pathways make it a valuable model for studying natural product synthesis and enzyme function within cyanobacteria .

- Agriculture: Due to its antimicrobial properties, hapalindole A may find applications in agricultural practices as a natural pesticide or fungicide .

Research on the interactions of hapalindole A with biological targets has revealed insights into its mechanism of action:

- Protein Binding Studies: Investigations into how hapalindole A binds to specific proteins have shown that it may inhibit certain cellular pathways involved in cancer progression .

- Cellular Uptake Mechanisms: Studies suggest that the compound's structure facilitates its uptake into cells, enhancing its efficacy as a therapeutic agent against cancer cells .

Hapalindole A shares structural similarities with several other compounds within the indole alkaloid family. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fischerindole D | Contains an indole core with variations | Exhibits strong antibacterial activity |

| Ambiguine B | Features an isonitrile group | Known for neuroprotective effects |

| Welwitindolinone C | Possesses multiple ring systems | Displays potent anticancer effects |

Hapalindole A is unique due to its specific arrangement of functional groups and stereochemistry, which contribute to its distinct biological activities compared to these similar compounds. Each analogue within this family demonstrates unique pharmacological profiles, emphasizing the importance of structural variation in determining bioactivity .

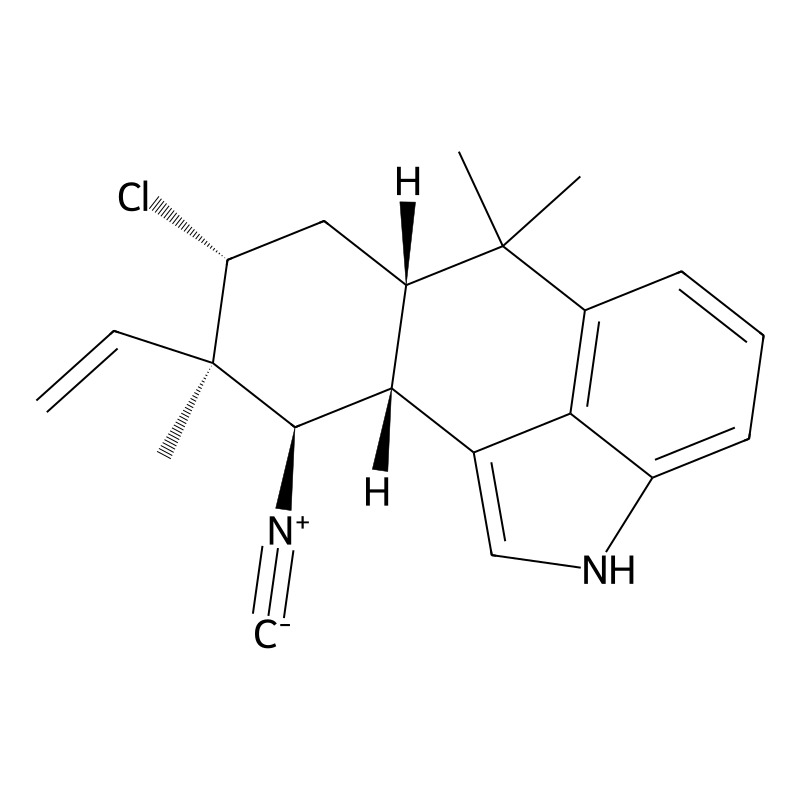

Core Tetracyclic Framework and Functional Groups

Hapalindole A represents a structurally complex indole alkaloid belonging to the hapalindole family of natural products, characterized by its distinctive tetracyclic framework [1] [2]. The molecular formula of hapalindole A is C21H23ClN2, with a molecular weight of 338.9 grams per mole [1]. This compound features a highly sophisticated polycyclic ring system that incorporates a fused indole core with additional cyclohexane and cyclopentane rings, creating the characteristic tetracyclic architecture [3] [5].

The tetracyclic framework of hapalindole A is constructed through a complex biosynthetic pathway involving a Cope rearrangement, 6-exo-trig cyclization, and electrophilic aromatic substitution [2] [5]. The core structure consists of a naphtho[1,2,3-cd]indole system, which forms the backbone of the molecule and provides the structural foundation for the attachment of various functional groups [1] [16]. This tetracyclic scaffold is essential for the compound's biological activity and distinguishes it from simpler tricyclic hapalindole variants [12].

The functional groups present in hapalindole A contribute significantly to its chemical reactivity and biological properties [1] [2]. The most prominent functional group is the isonitrile moiety located at the C-10 position, which is a signature feature of the hapalindole family [3] [7]. This isonitrile group is conserved across all members of the hapalindole alkaloid family and plays a crucial role in the compound's interaction with biological targets [7]. Additionally, hapalindole A contains a chlorine atom at the C-8 position, which introduces halogenation as a key structural feature [1] [16].

The molecule also features a vinyl group at the C-9 position, contributing to the presence of unsaturation within the structure [1] [16]. Two methyl groups are positioned at the C-6 position, creating an all-carbon quaternary center that adds to the structural complexity [13]. These methyl substituents, along with the trimethyl arrangement at various positions, contribute to the overall three-dimensional architecture of the molecule [1].

| Property | Description |

|---|---|

| Molecular Formula | C21H23ClN2 [1] |

| Molecular Weight | 338.9 g/mol [1] |

| Core Structure | Tetracyclic framework with fused indole and cyclohexane rings [3] [5] |

| Key Functional Groups | Isonitrile group at C-10, chlorine at C-8, vinyl group at C-9, and two methyl groups at C-6 [1] [16] |

Stereochemical Complexity and Isomeric Variations

The stereochemical complexity of hapalindole A represents one of its most challenging structural features, with the molecule containing five defined stereocenters that contribute to its three-dimensional architecture [16]. The absolute stereochemical configuration of hapalindole A has been determined as (6aS,8R,9R,10R,10aR), which defines the spatial arrangement of atoms around each chiral center [16]. This specific stereochemical pattern is crucial for the compound's biological activity and distinguishes it from other hapalindole variants [6] [12].

The stereochemical complexity arises from the presence of multiple chiral centers at positions C-10, C-11, C-12, and C-15, which create numerous potential stereoisomers [6] [12]. These stereocenters are generated during the biosynthetic cyclization process, where different Stig cyclases can control the stereochemical outcome through their specific active site architectures [6] [17]. The stereochemical diversity within the hapalindole family is remarkable, with different combinations of stereochemical configurations leading to distinct natural products [12].

Isomeric variations within the hapalindole family include both configurational and constitutional isomers [12] [13]. The presence of different stereochemical patterns at the four main chiral centers results in various hapalindole derivatives, including 12-epi-hapalindole variants that differ in their C-12 stereochemistry [5] [6]. These stereoisomers can exhibit different biological activities and pharmacological properties, highlighting the importance of stereochemical control in natural product synthesis [11] [15].

The stereochemical complexity is further enhanced by the presence of the all-carbon quaternary center, which creates additional steric constraints and influences the overall molecular conformation [13]. This quaternary center, comprised of methyl and vinyl substituents, is vicinal to the isonitrile moiety and contributes to the rigidity of the molecular framework [13]. The specific arrangement of these substituents affects the compound's ability to interact with biological targets and influences its overall pharmacological profile [8].

| Stereocenter Position | Configuration | Structural Impact |

|---|---|---|

| C-6a | S | Controls indole ring orientation [16] |

| C-8 | R | Positions chlorine substituent [16] |

| C-9 | R | Orients vinyl group [16] |

| C-10 | R | Affects isonitrile positioning [16] |

| C-10a | R | Determines overall framework geometry [16] |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Crystallography)

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for the structural characterization of hapalindole A, providing detailed information about the tetracyclic framework, functional groups, and stereochemical configuration [8] [10] [17]. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals that correspond to the various functional groups present in the molecule, including the vinyl protons, methyl groups, and the protons associated with the tetracyclic ring system [17] [18]. The chemical shifts and coupling patterns observed in the Nuclear Magnetic Resonance spectra provide crucial information for determining the connectivity and spatial relationships between different parts of the molecule [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements proton Nuclear Magnetic Resonance by providing information about the carbon framework of hapalindole A [17] [18]. The carbon spectra reveal signals corresponding to the aromatic carbons of the indole ring system, the aliphatic carbons of the cyclohexane and cyclopentane rings, and the carbons associated with the functional groups [17]. The chemical shifts of these carbon signals help distinguish between different types of carbon environments and provide evidence for the tetracyclic structure [18].

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, are particularly valuable for establishing the connectivity and stereochemical relationships within hapalindole A [10] [14] [17]. These advanced Nuclear Magnetic Resonance methods allow for the determination of through-bond and through-space interactions, which are essential for confirming the proposed tetracyclic structure and stereochemical configuration [14] [17].

Mass spectrometry provides complementary structural information through molecular weight determination and fragmentation pattern analysis [8] [10] [14]. The mass spectrum of hapalindole A shows a molecular ion peak corresponding to its molecular weight of 338.9 grams per mole, confirming the molecular formula C21H23ClN2 [1] [8]. The characteristic isotope pattern observed for the chlorine-containing compound provides additional confirmation of the halogenated structure [8]. Fragmentation patterns in the mass spectrum reveal the loss of specific functional groups and provide insights into the structural connectivity [8].

High-resolution mass spectrometry techniques offer enhanced accuracy in molecular weight determination and elemental composition analysis [17] [18]. These methods can distinguish between compounds with similar nominal masses and provide precise molecular formulas, which are essential for structural confirmation [17] [18]. The use of different ionization techniques, such as electrospray ionization and atmospheric pressure chemical ionization, allows for the analysis of hapalindole A under various conditions [17] [18].

X-ray crystallography represents the most definitive method for determining the three-dimensional structure and absolute stereochemical configuration of hapalindole A [10] [11] [14]. Single crystal X-ray diffraction analysis provides precise atomic coordinates and bond lengths, allowing for the unambiguous determination of the tetracyclic framework [11] [14]. The crystallographic data confirm the stereochemical configuration and provide detailed information about the molecular conformation in the solid state [10] [14].

The X-ray crystal structure reveals important structural features, including the planarity of the indole ring system, the chair conformation of the cyclohexane ring, and the specific positioning of the functional groups [14]. The crystallographic analysis also provides information about intermolecular interactions and packing arrangements in the crystal lattice [14]. The ability to obtain high-quality single crystals is crucial for successful X-ray analysis, and the crystallization conditions must be carefully optimized [10] [14].

| Technique | Application for Hapalindole A | Key Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | Structural framework determination [17] [18] | Connectivity, stereochemistry, functional groups [17] |

| Mass Spectrometry | Molecular weight and fragmentation analysis [8] [10] | Molecular formula confirmation, structural fragments [8] |

| X-ray Crystallography | Three-dimensional structure determination [10] [11] [14] | Absolute configuration, precise bond lengths, molecular conformation [14] |

Hapalindole A biosynthesis occurs within specialized gene clusters found exclusively in cyanobacteria of the Stigonematales order [1]. These biosynthetic gene clusters exhibit remarkable conservation across different producing strains while maintaining distinctive features that govern the production of specific hapalindole variants.

The fam gene cluster from Fischerella ambigua UTEX 1903 represents the most extensively characterized hapalindole biosynthetic system, spanning approximately 42 kilobase pairs and encoding 32 genes [2] [3] [4]. This cluster serves as the prototype for understanding hapalindole A assembly and contains the essential enzymatic machinery required for core structure formation. The organization follows a typical cyanobacterial secondary metabolite gene cluster arrangement, with genes encoding related functions clustered together in operons [1].

Comparative analysis reveals that hapalindole gene clusters share a conserved core architecture across producing strains [1]. The amb cluster from the same Fischerella ambigua strain spans 39 kilobase pairs with 31 genes, while the wel cluster from Hapalosiphon welwitschii encompasses 36 kilobase pairs with 28 genes [1]. Additional characterized clusters include hpi from Fischerella species ATCC43239 (35 kilobase pairs, 29 genes), fil from Fischerella species IL-199-3-1 (38 kilobase pairs, 30 genes), and wep from Westiellopsis prolifica SAG 16.93 (34 kilobase pairs, 26 genes) [2] [1].

The gene organization reveals two major predicted transcriptional units within each cluster. The first encompasses fifteen conserved genes present in all characterized clusters, including the critical cyclase genes (C1-C4), prenyltransferase genes (D1-D3), and isonitrile biosynthesis genes (I1-I3) [1]. The second transcriptional unit contains regulatory genes that do not form operons but maintain conserved arrangement and orientation across clusters [1].

Phylogenetic analysis of producing strains indicates that hapalindole gene clusters are inherited vertically rather than through horizontal gene transfer, as all containing organisms form a monophyletic clade [1]. This pattern contrasts with other cyanobacterial natural products like microcystin and saxitoxin, which exhibit scattered distribution due to horizontal transfer [1].

Key Biosynthetic Enzymes: Prenyltransferases and Stig Cyclases

The biosynthesis of hapalindole A relies on two primary enzyme families: aromatic prenyltransferases and the newly discovered Stig cyclases [2] [3] [4]. These enzymes work in concert to transform simple precursors into the complex polycyclic hapalindole framework through a series of precisely orchestrated reactions.

Prenyltransferases

The prenyltransferase FamD2 (also designated AmbP1) catalyzes the initial prenylation step essential for hapalindole A formation [2] [3] [4]. This enzyme belongs to the aromatic prenyltransferase superfamily and exhibits remarkable substrate specificity for cis-indole isonitrile [5] [6]. FamD2 transfers geranyl pyrophosphate to the C-3 position of the indole ring through a Friedel-Crafts alkylation mechanism [7] [8].

Structural analysis reveals that FamD2 adopts the characteristic aromatic prenyltransferase fold with a central beta-barrel containing the substrate-binding chamber [7] [8]. The enzyme requires magnesium ions for activity and demonstrates pH-dependent regioselectivity [2] [3]. At acidic pH conditions, a 1,2-geranyl shift from C-3 to C-2 occurs, producing terminal shunt metabolites rather than productive hapalindole precursors [2] [3].

The prenyltransferase FamD1 (AmbP3) exhibits different substrate preferences, primarily accepting mature hapalindole structures with dimethylallyl pyrophosphate as the prenyl donor [2] [3]. This enzyme catalyzes late-stage prenylation reactions that lead to ambiguine formation, demonstrating the modular nature of hapalindole biosynthetic machinery [6] [9].

Crystal structures of prenyltransferases AmbP1 and AmbP3 reveal the molecular basis for their substrate plasticity [5] [6]. AmbP1 can transfer geranyl groups to both C-3 and C-2 positions of cis-indolylvinyl isonitrile, with C-2 prenylation suppressed in the presence of magnesium ions [5]. AmbP3 exhibits dual functionality, catalyzing both normal and reverse prenylation depending on substrate stereochemistry at the C-10 position [9] [10].

Stig Cyclases

Stig cyclases represent a novel class of calcium-dependent enzymes that catalyze the remarkable three-step cascade central to hapalindole core formation [2] [11] [12]. These enzymes were initially annotated as proteins of unknown function but have emerged as one of the most fascinating enzyme families in natural product biosynthesis [13] [14].

The cyclase FamC1 serves as the prototype for understanding Stig cyclase mechanism and has been extensively characterized through biochemical and structural studies [2] [13] [14]. This enzyme exists as a homodimer with two calcium ions per monomer and catalyzes the conversion of 3-geranyl-cis-indole isonitrile to 12-epi-hapalindole U through the three-step cascade [13] [15].

Additional Stig cyclases demonstrate the ability to form heterodimeric complexes that control stereochemical outcomes [11] [16] [12]. The FamC2-FamC3 heterodimer produces hapalindole H, while FamC1-FamC4 combinations generate hapalindole U under specific calcium concentrations [11] [16]. These heteromeric associations are induced by calcium ions and represent a novel mechanism for controlling natural product stereochemistry [11] [16] [17].

Calcium dependence studies reveal that both calcium-binding sites are essential for enzymatic activity [15]. Mutation of calcium-coordinating residues significantly reduces enzyme activity, and EDTA treatment completely abolishes function [15]. Crystal structure analysis of calcium-depleted variants shows conformational changes that compromise substrate binding, demonstrating the structural importance of metal coordination [15].

Mechanistic Steps: Cope Rearrangement, 6-exo-trig Cyclization, Electrophilic Aromatic Substitution

The biosynthesis of hapalindole A proceeds through a unique three-step enzymatic cascade catalyzed by Stig cyclases, representing one of the most remarkable reaction sequences in natural product biosynthesis [2] [3] [4] [14]. This cascade transforms the linear prenylated precursor into the characteristic polycyclic hapalindole framework through a series of precisely controlled carbon-carbon bond forming reactions.

Cope Rearrangement

The initial step involves a $$3,3$$-sigmatropic Cope rearrangement of the 3-geranyl-cis-indole isonitrile substrate [2] [3] [4] [14]. This represents one of the first documented examples of an enzymatic Cope rearrangement in natural product biosynthesis [2] [18]. The rearrangement is acid-catalyzed by a conserved aspartic acid residue (Asp214 in HpiC1) within the Stig cyclase active site [13] [14].

Density functional theory calculations demonstrate that the Cope rearrangement proceeds through a chair-like transition state with an energy barrier of 18.4 kcal/mol when catalyzed by the aspartate residue [13] [14]. This represents a significant rate enhancement of approximately 40-fold compared to the uncatalyzed reaction (20.6 kcal/mol barrier) [13]. The acid catalysis occurs through protonation of the indolenine nitrogen, which activates the substrate for the sigmatropic rearrangement [13] [14].

The stereochemical outcome of the Cope rearrangement determines the configuration at C-11 and C-12 positions in the final hapalindole products [2] [11] [16]. Different Stig cyclase combinations can access either chair or boat conformations during the rearrangement, leading to distinct stereochemical patterns [11] [16] [12]. This conformational control is mediated by the composite active sites formed through heteromeric cyclase associations [11] [16].

6-exo-trig Cyclization

Following the Cope rearrangement, the rearranged intermediate undergoes a 6-exo-trig cyclization to form the characteristic six-membered ring of the hapalindole framework [2] [3] [4] [14]. This cyclization sets the stereochemistry at the C-10 and C-15 positions and is facilitated by the continued protonation of the indole nitrogen [13] [14].

Computational studies indicate that the 6-exo-trig cyclization can only proceed when the indole nitrogen remains protonated [13]. This protonation suppresses alternative cyclization pathways, such as C-3/C-16 cyclobutane formation, ensuring the exclusive formation of the six-membered ring characteristic of hapalindoles [13] [14].

The cyclization occurs through nucleophilic attack of the indole C-4 position on the terminal carbon of the rearranged geranyl chain [2] [13]. The reaction proceeds via a carbocationic intermediate that is stabilized by the electron-rich indole system [13] [14]. The specific regiochemistry of this cyclization is controlled by active site residues that position the substrate appropriately for the desired bond formation [13].

Electrophilic Aromatic Substitution

The final step of the cascade involves electrophilic aromatic substitution to complete the tetracyclic hapalindole core structure [2] [3] [4] [13] [14]. This step determines whether hapalindole or fischerindole products are formed based on the position of aromatic substitution (C-4 versus C-2 respectively) [13] [14].

The electrophilic aromatic substitution occurs through attack of the carbocationic intermediate generated from the 6-exo-trig cyclization on the indole aromatic system [13] [14]. The regioselectivity of this substitution is controlled by specific active site residues that influence the orientation and reactivity of the carbocation [13].

Mutational studies of HpiC1 reveal that residue F138 acts as a steric gate controlling the position of electrophilic aromatic substitution [13]. Mutation of F138 to serine (F138S) shifts the product profile from exclusive hapalindole formation to a mixture of hapalindole and fischerindole products [13]. The double mutant Y101F/F138S produces fischerindole as the major product, demonstrating the critical role of these residues in controlling reaction selectivity [13].

Molecular dynamics simulations show that F138 functions as a structural wall within the active site cavity [13]. In the F138S mutant, additional space and flexibility allow alternative substrate orientations that facilitate C-2 rather than C-4 aromatic substitution [13]. This mechanistic insight provides a molecular explanation for the regiochemical control observed in different Stig cyclase homologs.

Role of Halogenases in Chlorination Patterns

Halogenation represents a critical late-stage modification in hapalindole A biosynthesis, with iron(II) and α-ketoglutarate dependent halogenases catalyzing regioselective chlorine incorporation [19] [20] [21]. These enzymes utilize sodium chloride as the chlorine source and employ radical-based mechanisms to functionalize unactivated carbon-hydrogen bonds [19] [21] [22].

The halogenase WelO5 from Hapalosiphon welwitschii serves as the prototype for understanding chlorination in hapalindole biosynthesis [20] [22]. This enzyme demonstrates remarkable selectivity for hapalindole and fischerindole substrates, catalyzing monochlorination at specific aliphatic positions to generate chlorinated derivatives such as 12-epi-fischerindole G and 12-epi-hapalindole E [22].

WelO5 represents the first example of an iron(II)/α-ketoglutarate dependent halogenase that functions independently of carrier proteins [22]. The enzyme requires iron(II), α-ketoglutarate, sodium chloride, and molecular oxygen for activity [20] [21]. The catalytic mechanism involves formation of a high-valent iron(IV)-oxido intermediate through oxidative decarboxylation of α-ketoglutarate [22].

The iron(IV)-oxido species performs radical hydrogen atom abstraction from the substrate, generating a carbon-centered radical [19] [22]. This radical can then recombine with enzyme-bound chloride to form the carbon-chlorine bond [19] [21]. The regioselectivity of halogenation is controlled by the enzyme active site, which positions substrates to favor chlorination at specific positions while suppressing competing hydroxylation pathways [23] [22].

Engineering studies of WelO5 variants have expanded the substrate scope to include non-natural hapalindole derivatives lacking the characteristic isonitrile functionality [19] [21]. Directed evolution approaches have generated variants capable of asymmetric chlorination of unactivated carbon(sp³)-hydrogen bonds with enhanced activity and altered selectivity [19] [24].

The halogenase AmbO5 from the ambiguine pathway exhibits similar activity to WelO5, demonstrating the conservation of halogenation mechanisms across hapalindole-producing organisms [1] [20]. Both enzymes show preference for tetracyclic hapalindole and fischerindole substrates over tricyclic precursors, indicating that halogenation typically occurs after core cyclization [20].

Chlorination patterns in hapalindole A and related compounds suggest that halogenases can access multiple positions on the polycyclic framework [19] [20]. The specific position of chlorination depends on substrate structure, enzyme active site architecture, and reaction conditions [19] [21]. Late-stage halogenation allows for structural diversification of the hapalindole family and contributes to their biological activity profiles [25] [19].